3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H17NO2S It is a derivative of tetrahydrothiophene, featuring a cyclobutyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A simpler analog without the aminomethyl and cyclobutyl groups.
Sulfolane: A related compound with similar sulfone functionality but different structural features.
Uniqueness
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2S |
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Molecular Weight |
203.30 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H17NO2S/c10-7-9(3-1-4-9)8-2-5-13(11,12)6-8/h8H,1-7,10H2 |
InChI Key |
BWVAGEFJNBIMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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